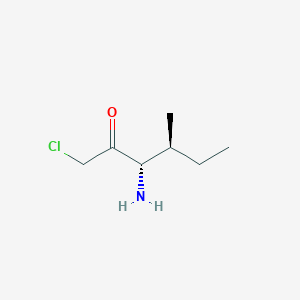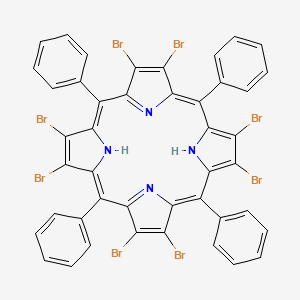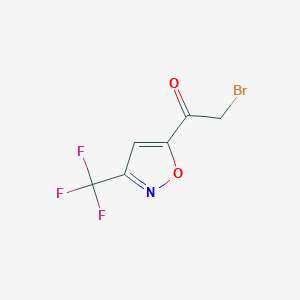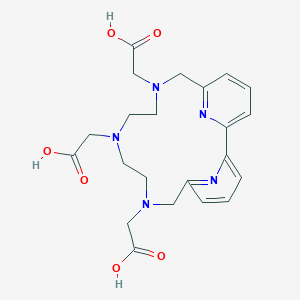
2,2',2''-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is a complex organic compound that belongs to the class of triaza macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Precursors such as pyridine derivatives and amines.
Cyclization Reaction: The cyclization process often requires a catalyst and specific reaction conditions, such as temperature and pH control.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Automation: Automated systems to control reaction parameters precisely.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like water, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.
科学的研究の応用
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in biological systems, such as enzyme inhibition or metal ion transport.
Medicine: Explored for its potential therapeutic applications, including drug delivery or imaging agents.
Industry: Utilized in industrial processes that require stable metal complexes, such as catalysis or material science.
作用機序
The mechanism of action of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms, which can influence various molecular targets and pathways, such as:
Metal Ion Transport: Facilitating the transport of metal ions across membranes.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.
類似化合物との比較
Similar Compounds
EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent with similar metal-binding properties.
DTPA (Diethylenetriaminepentaacetic acid): Another chelating agent with multiple applications in medicine and industry.
Uniqueness
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is unique due to its specific macrocyclic structure, which provides enhanced stability and selectivity in metal ion binding compared to other chelating agents.
特性
分子式 |
C22H27N5O6 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
2-[8,14-bis(carboxymethyl)-8,11,14,20,21-pentazatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-11-yl]acetic acid |
InChI |
InChI=1S/C22H27N5O6/c28-20(29)13-25-7-9-26(14-21(30)31)11-16-3-1-5-18(23-16)19-6-2-4-17(24-19)12-27(10-8-25)15-22(32)33/h1-6H,7-15H2,(H,28,29)(H,30,31)(H,32,33) |
InChIキー |
IEVKVUJBSSRVRB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=NC(=CC=C2)C3=CC=CC(=N3)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)
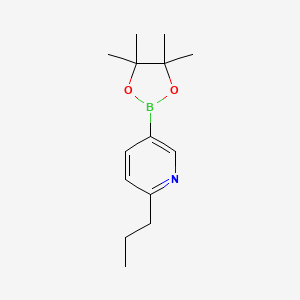
![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
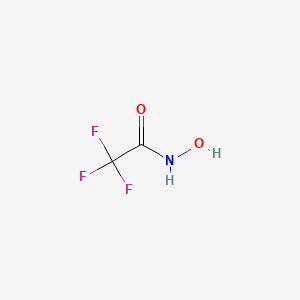
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
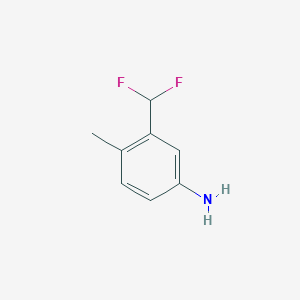

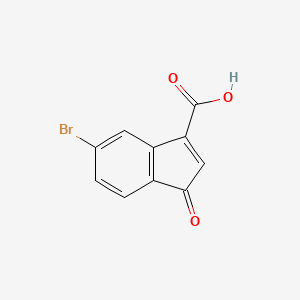

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

